molecular formula C5H6O3 B147222 Methylsuccinic anhydride CAS No. 4100-80-5

Methylsuccinic anhydride

Cat. No.: B147222
CAS No.: 4100-80-5
M. Wt: 114.1 g/mol
InChI Key: DFATXMYLKPCSCX-UHFFFAOYSA-N
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Description

Methylsuccinic anhydride, also known as 3-methyldihydrofuran-2,5-dione, is an organic compound with the molecular formula C5H6O3. It is a colorless solid that is the anhydride form of methylsuccinic acid. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.

Scientific Research Applications

Methylsuccinic anhydride is utilized in various scientific research fields:

Safety and Hazards

Methylsuccinic anhydride can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The market potential of succinic acid and its direct derivatives, including Methylsuccinic anhydride, is estimated to be as high as 245,000 tons per year . The market size of succinic acid-based polymers is expected to be 25 million tons per year . As traditional chemical synthesis processes suffer from nonrenewable resources and environment pollution, succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsuccinic anhydride can be synthesized through the dehydration of methylsuccinic acid. One common method involves the use of a dehydrating agent such as acetyl chloride or phosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the acid to the anhydride.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of citric acid or its derivatives. This process includes decarboxylation and dehydration steps, usually carried out in the presence of a metallic catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Methylsuccinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.

Common Reagents and Conditions:

    Hydrolysis: When reacted with water, this compound hydrolyzes to form methylsuccinic acid.

    Esterification: In the presence of alcohols, it forms monoesters.

    Acylation: It is used in acylation reactions under Friedel-Crafts conditions, where it reacts with aromatic compounds to form acylated products.

Major Products:

Comparison with Similar Compounds

  • Succinic anhydride
  • Maleic anhydride
  • Glutaric anhydride
  • Citraconic anhydride

Comparison: Methylsuccinic anhydride is unique due to the presence of a methyl group, which influences its reactivity and physical properties. Compared to succinic anhydride, it has a slightly higher molecular weight and different reactivity patterns due to the methyl substitution. Maleic anhydride and citraconic anhydride, on the other hand, have different structural features and reactivity profiles, making this compound distinct in its applications and chemical behavior .

Properties

IUPAC Name

3-methyloxolane-2,5-dione
Source PubChem
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InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFATXMYLKPCSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
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DSSTOX Substance ID

DTXSID10871900
Record name 2,5-Furandione, dihydro-3-methyl-
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Molecular Weight

114.10 g/mol
Source PubChem
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CAS No.

4100-80-5, 6973-20-2
Record name Methylsuccinic anhydride
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Record name Methylsuccinic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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